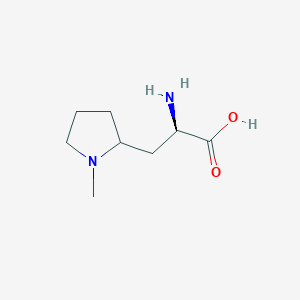
5-bromo-N-tert-butylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-tert-butylpyridin-3-amine is a specialized chemical compound with the molecular formula C9H13BrN2 and a molecular weight of 229.11 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a tert-butyl group attached to the nitrogen atom at the 3rd position. It is widely used in various fields of scientific research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The resulting bromopyridine is then reacted with tert-butylamine under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-N-tert-butylpyridin-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-tert-butylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
5-Bromo-N-tert-butylpyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-N-tert-butylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors . The compound can modulate the activity of these targets by either inhibiting or activating their function, depending on the context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a similar bromine substitution but differs in the presence of a hydroxyl group and a carbamate moiety.
5-Bromo-3-tert-butylpyridin-2-amine: This compound is closely related but has the tert-butyl group at a different position on the pyridine ring.
Uniqueness
5-Bromo-N-tert-butylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a tert-butyl group makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
5-bromo-N-tert-butylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)12-8-4-7(10)5-11-6-8/h4-6,12H,1-3H3 |
InChI Key |
XLJYYVJTXQWNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


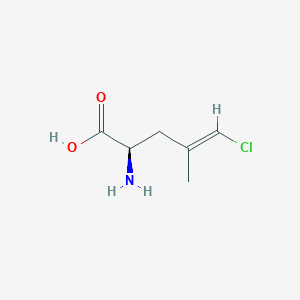
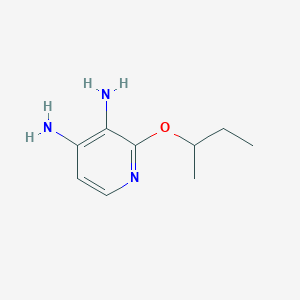
![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13271292.png)

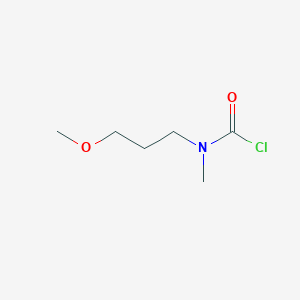
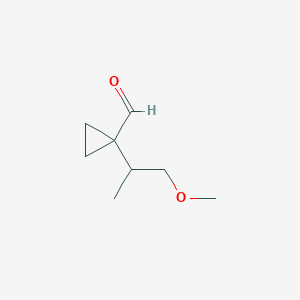
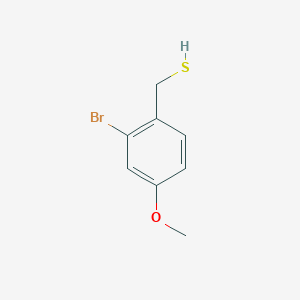
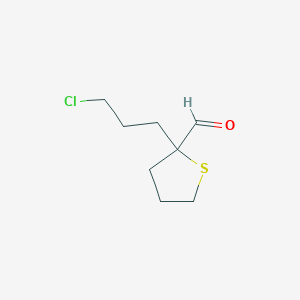
![(2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13271333.png)

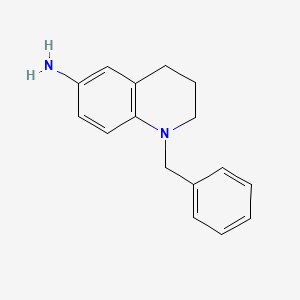

![3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid](/img/structure/B13271357.png)
